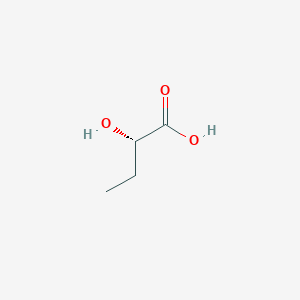

(S)-2-Hydroxybutyric acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENDNXGAFYKQO-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312294 |

Source

|

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3347-90-8 |

Source

|

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X9IM06H49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.2 °C |

Source

|

| Record name | 2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (S)-2-Hydroxybutyric Acid Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has garnered significant attention as a sensitive biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1][2] Unlike primary metabolites, 2-HB is a byproduct of mainstream metabolic pathways, and its elevated levels in circulation often signify perturbations in amino acid metabolism and the cellular redox state.[3][4] This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in mammals, detailing the enzymatic reactions, precursor molecules, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is not a primary, dedicated pathway but rather a "spillover" route resulting from the accumulation of its precursor, α-ketobutyrate (also known as 2-oxobutanoate). Two principal metabolic pathways converge on the production of α-ketobutyrate: the catabolism of L-threonine and the transsulfuration pathway, which is intrinsically linked to L-methionine catabolism and glutathione synthesis.[3][4]

Generation of α-Ketobutyrate

-

From L-Threonine Catabolism: The amino acid L-threonine can be catabolized to α-ketobutyrate through the action of the enzyme threonine dehydratase (also known as threonine ammonia-lyase). This enzyme catalyzes the deamination and dehydration of L-threonine to yield α-ketobutyrate and ammonia.[5]

-

From the Transsulfuration Pathway: The second major source of α-ketobutyrate is the transsulfuration pathway, which is central to the metabolism of sulfur-containing amino acids. L-methionine is first converted to S-adenosylmethionine (SAM), a universal methyl donor. After a series of reactions, homocysteine is formed. Homocysteine can then be condensed with serine by the enzyme cystathionine β-synthase (CBS) to form cystathionine. Subsequently, cystathionine γ-lyase (CSE) cleaves cystathionine to produce L-cysteine, ammonia, and α-ketobutyrate.[6][7] The produced L-cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1]

Conversion of α-Ketobutyrate to this compound

The final step in the formation of this compound is the reduction of α-ketobutyrate. This reaction is primarily catalyzed by the enzyme lactate dehydrogenase (LDH) , the same enzyme that interconverts pyruvate and lactate.[8] This reaction is dependent on the intracellular ratio of NADH to NAD+. An elevated NADH/NAD+ ratio, often indicative of oxidative stress or increased fatty acid oxidation, favors the reduction of α-ketobutyrate to this compound.[9]

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in α-Ketobutyrate Production

| Enzyme | Substrate(s) | Km | Vmax or kcat | Organism/Tissue | Reference |

| Threonine Dehydratase | L-Threonine | Varies (allosteric) | - | Human Liver | [5] |

| L-Threonine | 0.013 mM | 1.75 mmol NADH/min/mg | Pyrococcus horikoshii | [10] | |

| Cystathionine β-Synthase (CBS) | L-Serine | 1.2 mM | - | Yeast | [11] |

| L-Homocysteine | 2.0 mM (substrate inhibition) | - | Yeast | [11] | |

| Cystathionine γ-Lyase (CSE) | L-Cystathionine | 0.5 mM | 2.5 units/mg | Human | [12] |

Table 2: Concentration of this compound in Biological Samples

| Biological Matrix | Condition | Concentration (µM) | Reference |

| Urine | Diabetic Rats | up to 300 µmol/24h | [9] |

Note: Comprehensive quantitative data on the concentration of this compound in various mammalian tissues under different physiological and pathological states is an area of active research.

Experimental Protocols

Quantification of α-Ketobutyrate in Biological Samples (Colorimetric Method)

This protocol is adapted from a method for measuring α-ketobutyrate produced by ACC deaminase activity.[13]

Principle: α-Ketobutyrate is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a phenylhydrazone, which develops a color in an alkaline solution that can be measured spectrophotometrically.

Materials:

-

α-Ketobutyrate standard solution (100 mM stock in 0.1 M Tris-HCl, pH 8.5)

-

0.1 M Tris-HCl, pH 8.5

-

2,4-dinitrophenylhydrazine reagent (0.2% in 2 N HCl)

-

2 N NaOH

-

Glass test tubes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Standard Curve Preparation: a. Prepare a 10 mM working solution of α-ketobutyrate by diluting the 100 mM stock solution with 0.1 M Tris-HCl, pH 8.5. b. Prepare a series of α-ketobutyrate standards (e.g., 0.1, 0.2, 0.5, 1.0 µmoles) in a final volume of 200 µL with 0.1 M Tris-HCl, pH 8.5 in glass test tubes. Prepare each standard in duplicate.

-

Sample Preparation: a. Prepare biological samples (e.g., deproteinized tissue homogenates or cell lysates) to a final volume of 200 µL in glass test tubes.

-

Derivatization: a. To each standard and sample tube, add 300 µL of the 2,4-dinitrophenylhydrazine reagent. b. Vortex the tubes and incubate at 30°C for 30 minutes.

-

Color Development and Measurement: a. Add 2.0 mL of 2 N NaOH to each tube and mix. b. Measure the absorbance of the solution at 540 nm.

-

Calculation: a. Plot a standard curve of absorbance versus the amount of α-ketobutyrate (µmoles). b. Determine the amount of α-ketobutyrate in the samples by comparing their absorbance to the standard curve.

Threonine Dehydratase Activity Assay (Spectrophotometric Method)

This protocol is based on a continuous, coupled-coupled spectrophotometric assay.[14]

Principle: The product of the threonine dehydratase reaction, α-ketobutyrate, is converted to 2-hydroxybutyrate by hydroxyisocaproate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Assay buffer (e.g., 50 mM borate-KOH buffer, pH 8.3)

-

L-Threonine solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

NADH solution

-

Hydroxyisocaproate dehydrogenase (HO-HxoDH)

-

Enzyme source (e.g., purified enzyme, cell lysate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, L-threonine, PLP, NADH, and HO-HxoDH.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme source.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Cystathionine β-Synthase (CBS) Activity Assay (Continuous Coupled Spectrophotometric Assay)

This protocol is adapted from a continuous coupled assay for human CBS.[15]

Principle: CBS catalyzes the condensation of L-serine and a thiol substrate (cysteamine is used as a substitute for homocysteine for safety and convenience). The product, thialysine, is decarboxylated by L-lysine decarboxylase (LDC), releasing CO2. The CO2 is then used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Finally, malate dehydrogenase (MDH) reduces oxaloacetate to malate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Assay buffer (e.g., 200 mM Tris buffer, pH 8.0)

-

Phosphoenolpyruvate (PEP)

-

Pyridoxal 5'-phosphate (PLP)

-

NADH

-

MgCl2

-

L-serine

-

Cysteamine

-

L-lysine decarboxylase (LDC)

-

Phosphoenolpyruvate carboxylase (PEPC)

-

Malate dehydrogenase (MDH)

-

CBS enzyme source

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, PEP, PLP, NADH, MgCl2, L-serine, LDC, PEPC, and MDH.

-

Add the CBS enzyme source to the mixture.

-

Initiate the reaction by adding cysteamine.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

Calculate the CBS activity from the rate of NADH oxidation.

Cystathionine γ-Lyase (CSE) Activity Assay (Colorimetric Method)

This protocol is based on the reaction of the product cysteine with a ninhydrin reagent.[16]

Principle: CSE cleaves cystathionine to produce cysteine. Cysteine reacts with an acid ninhydrin reagent to form a red-colored product that can be measured spectrophotometrically at 560 nm.

Materials:

-

Assay buffer (e.g., 200 mM Bis-Tris Propane buffer, pH 8.25)

-

Bovine serum albumin (BSA)

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

L-Cystathionine

-

Enzyme source (e.g., crude extract)

-

Glacial acetic acid

-

Acidic ninhydrin reagent

-

Spectrophotometer capable of measuring absorbance at 560 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, BSA, PLP, and DTT.

-

Add the enzyme source to the mixture.

-

Initiate the reaction by adding L-cystathionine.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by taking an aliquot and mixing it with equal volumes of glacial acetic acid and the acidic ninhydrin reagent.

-

Boil the mixture for 10 minutes to allow color development.

-

Cool the mixture and measure the absorbance at 560 nm.

-

Use a standard curve of L-cysteine to quantify the amount of cysteine produced.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Core biosynthesis pathway of this compound in mammals.

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 5. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 7. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 8. [Use of alpha-ketobutyrate for the differential determination of the activities of lactate dehydrogenase isoenzyme subunits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of (S)-2-Hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutanoic acid, also known as L-2-hydroxybutyric acid, is a chiral carboxylic acid that has garnered significant interest in the scientific community. It serves as a key metabolic byproduct and a crucial chiral building block in the synthesis of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core biochemical properties of (S)-2-hydroxybutanoic acid, including its physicochemical characteristics, synthesis, analytical methodologies, and its role in metabolic pathways and drug development.

Physicochemical and Biochemical Properties

(S)-2-Hydroxybutanoic acid is a chiral molecule with the (S) configuration at the C2 position. It is a colorless, viscous liquid or an off-white crystalline solid, soluble in water.[3][4] Its structure contains both a hydroxyl and a carboxylic acid functional group, contributing to its reactivity and biological significance.[3]

| Property | Value | Reference |

| Synonyms | (S)-2-Hydroxybutyric acid, L-2-Hydroxybutyric acid, (2S)-2-hydroxybutanoic acid | [3] |

| CAS Number | 3347-90-8 | [5] |

| Molecular Formula | C4H8O3 | [5] |

| Molecular Weight | 104.10 g/mol | [5] |

| Appearance | Off-white crystals or pale liquid | [5] |

| Melting Point | 50-54 °C | [6] |

| Boiling Point | 238 °C | [6] |

| pKa | 3.83 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in water | [3] |

Synthesis of (S)-2-Hydroxybutanoic Acid

A common method for the synthesis of (S)-2-hydroxybutanoic acid involves the diazotization of L-2-aminobutyric acid.[5]

Experimental Protocol: Synthesis from L-2-Aminobutyric Acid

Materials:

-

(S)-2-aminobutyric acid

-

1N Sulfuric acid

-

Sodium nitrite

-

Methyl tert-butyl ether (MTBE)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-2-aminobutyric acid (20.0 g, 194 mmol) in 1N sulfuric acid solution (228 mL).[5]

-

Cool the solution to -5 °C.[5]

-

Slowly add an aqueous solution of sodium nitrite (26.8 g, 338 mmol, in 68 mL of water) dropwise to the reaction mixture.[5]

-

Continue stirring the mixture for 30 minutes after the addition is complete.[5]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[5]

-

Cool the mixture to 0 °C and adjust the pH to 1 with sulfuric acid.[5]

-

Stir the mixture for 12 hours at room temperature.[5]

-

Add sodium chloride (120 g) and MTBE (120 mL) to the reaction mixture and stir for 30 minutes.[5]

-

Perform an extraction with MTBE. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Analytical Methodologies

The quantification of (S)-2-hydroxybutanoic acid in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, (S)-2-hydroxybutanoic acid requires derivatization prior to GC-MS analysis. A common method involves silylation to increase volatility. For chiral separation, derivatization with a chiral agent can be employed to form diastereomers that are separable on a standard achiral column.

1. Sample Preparation and Extraction:

-

To 1 mL of a biological sample (e.g., urine, plasma), add a suitable internal standard.

-

Acidify the sample to a pH below 2 with HCl.

-

Extract the organic acids with an appropriate solvent like ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

-

To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

-

Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

Use a temperature program to separate the analytes.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of (S)-2-hydroxybutanoic acid and is often preferred for complex biological samples.

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add an isotopically labeled internal standard.[8]

-

Precipitate proteins by adding 200 µL of cold acetonitrile.[8]

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for quantification.[8]

Metabolic Pathways and Biological Significance

(S)-2-Hydroxybutanoic acid is a byproduct of amino acid metabolism and is closely linked to the glutathione synthesis pathway.[10]

Biosynthesis of (S)-2-Hydroxybutanoic Acid

The primary precursor to 2-hydroxybutanoic acid is α-ketobutyrate (2-oxobutanoate).[10] α-Ketobutyrate is generated from the catabolism of L-threonine and L-methionine.[10] Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. This leads to an upregulation of the transsulfuration pathway to produce cysteine, a key component of glutathione. A byproduct of this pathway is α-ketobutyrate.[10][11] When the concentration of α-ketobutyrate increases, it can be reduced to (S)-2-hydroxybutanoic acid by lactate dehydrogenase (LDH).[10]

Role as a Biomarker for Insulin Resistance

Elevated levels of 2-hydroxybutyric acid have been identified as an early biomarker for insulin resistance and type 2 diabetes.[12][13] The increased production is linked to oxidative stress, which drives the demand for glutathione synthesis and consequently leads to higher levels of the precursor α-ketobutyrate.[13]

Role in Drug Development

(S)-2-Hydroxybutanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals.[1] A notable example is its use in the production of Idelalisib, a phosphoinositide 3-kinase inhibitor used in cancer therapy.[14] The specific stereochemistry of (S)-2-hydroxybutanoic acid is crucial for the efficacy of the final drug product.[14]

Idelalisib Synthesis Workflow

The synthesis of Idelalisib involves the coupling of a purine derivative with a chiral side chain derived from (S)-2-hydroxybutanoic acid. The stereocenter of (S)-2-hydroxybutanoic acid is incorporated into the final structure of Idelalisib.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 3347-90-8: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3347-90-8 [chemicalbook.com]

- 6. This compound CAS#: 3347-90-8 [m.chemicalbook.com]

- 7. 2-hydroxybutanoic acid [stenutz.eu]

- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. nbinno.com [nbinno.com]

Metabolic Origin of (S)-2-Hydroxybutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid (2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has emerged as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1][2][3] Unlike primary metabolites, 2-HB is not a direct product of a major metabolic pathway but rather a byproduct of amino acid catabolism and the cellular response to oxidative stress.[1][2][3] Its elevated levels in biological fluids can serve as an early indicator of metabolic dysregulation, making it a molecule of interest for researchers and drug development professionals in the fields of metabolic diseases, such as type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the metabolic origins of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Metabolic Pathways

The biosynthesis of this compound is primarily dependent on the availability of its precursor, α-ketobutyrate (also known as 2-oxobutyrate). Two principal metabolic routes converge on the production of α-ketobutyrate: the catabolism of the essential amino acids L-threonine and L-methionine, and the transsulfuration pathway, which is intrinsically linked to glutathione (GSH) synthesis.[1][2]

Amino Acid Catabolism

The breakdown of L-threonine and L-methionine in the liver is a significant source of α-ketobutyrate.

-

L-Threonine Catabolism: L-threonine is converted to α-ketobutyrate through a reaction catalyzed by the enzyme threonine dehydratase. This process involves the deamination and dehydration of threonine.[5]

-

L-Methionine Catabolism: The catabolism of L-methionine involves its conversion to S-adenosylmethionine (SAM), a universal methyl donor. After a series of demethylation reactions, SAM is converted to homocysteine. Homocysteine can then enter the transsulfuration pathway, leading to the production of α-ketobutyrate.

The Transsulfuration Pathway and Glutathione Synthesis

The transsulfuration pathway plays a crucial role in cysteine biosynthesis and, consequently, the production of the major intracellular antioxidant, glutathione (GSH).[2] This pathway is particularly active under conditions of oxidative stress when the demand for GSH is high.

The key steps are as follows:

-

Homocysteine, derived from methionine catabolism, is condensed with serine to form cystathionine. This reaction is catalyzed by the enzyme cystathionine β-synthase (CBS).

-

Cystathionine is then cleaved by the enzyme cystathionine γ-lyase (CSE) to yield cysteine, ammonia, and α-ketobutyrate.[2]

The newly synthesized cysteine is subsequently used for the synthesis of glutathione.

Conversion of α-Ketobutyrate to this compound

Under normal metabolic conditions, α-ketobutyrate is further metabolized to propionyl-CoA and eventually enters the citric acid cycle. However, in states of metabolic stress, such as insulin resistance and oxidative stress, there is an increase in the intracellular NADH/NAD+ ratio.[6] This elevated ratio favors the reduction of α-ketobutyrate to this compound. This reaction is catalyzed by the enzymes lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH).[6]

dot

Metabolic pathways leading to the formation of this compound.

Data Presentation

The concentration of this compound in biological fluids is a key indicator of metabolic status. The following tables summarize quantitative data from various studies, comparing levels in healthy individuals with those in various pathological states.

Table 1: this compound Concentrations in Human Plasma/Serum

| Condition | Analyte | Concentration (Patient Group) | Concentration (Control Group) | Fold Change / Significance | Reference |

| Insulin Resistance | α-Hydroxybutyrate | > 5 µg/mL (indicative of IR) | Not specified | Statistically significant separation | [4] |

| Insulin Resistance | 2-Hydroxybutyrate | 4.21 ± 2.01 µg/mL | Not specified | Reduction to 3.83 ± 1.73 µg/mL with intervention | [7] |

| Healthy Individuals | 2-Hydroxybutyrate | Not applicable | 1.60 ± 0.57 µg/mL | Not applicable | [7] |

Table 2: this compound Concentrations in Human Urine

| Condition | Analyte | Concentration (Patient Group) | Concentration (Control Group) | Fold Change / Significance | Reference |

| Type 2 Diabetes Mellitus | 2-Hydroxybutyric acid | 0.14 - 124 µg/mL | 0.10 - 2.68 µg/mL | Significantly higher in diabetic group | [1] |

| Lactic Acidosis and Ketoacidosis | 2-Hydroxybutyric acid | Up to 2.3 mmol/mmol creatinine | Not specified | Markedly elevated | [1] |

Experimental Protocols

Accurate quantification of this compound is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.

Protocol 1: Quantification of this compound in Human Serum by GC-MS

1. Sample Preparation and Extraction:

-

To 100 µL of serum, add an internal standard (e.g., deuterated 2-HB).

-

Deproteinize the sample by adding 400 µL of ice-cold acetone.

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 2-HB.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the 2-HB-TMS derivative and the internal standard.

4. Quantification:

-

A calibration curve is generated using known concentrations of this compound standards.

-

The concentration of 2-HB in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catabolism of methionine and threonine in vitro by mixed ruminal bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of (S)-2-Hydroxybutyric Acid in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxybutyric acid ((S)-2-HB), also known as α-hydroxybutyrate, is a chiral organic acid that has emerged as a significant biomarker of metabolic stress, particularly in the context of insulin resistance and oxidative dysregulation.[1][2][3] Synthesized as a byproduct of amino acid catabolism and glutathione synthesis, its circulating levels provide a sensitive window into the interplay between major metabolic pathways.[2] This technical guide offers a comprehensive overview of the physiological role of (S)-2-HB in metabolism, detailing its biochemical origins, its association with various pathological states, and the analytical methodologies for its precise quantification. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating metabolic disorders.

Introduction to this compound

This compound is a four-carbon hydroxy fatty acid. For many years, it was considered a minor metabolic byproduct with little physiological significance. However, recent advances in metabolomics have highlighted its role as an early indicator of metabolic dysregulation, preceding the onset of overt hyperglycemia in type 2 diabetes.[4] Its production is intricately linked to the cellular redox state, specifically the NADH/NAD+ ratio, and the demand for the major endogenous antioxidant, glutathione (GSH).[5][6]

Biochemical Pathways of this compound Synthesis

The primary pathways leading to the formation of (S)-2-HB are centered around the metabolism of the amino acids L-threonine and L-methionine, and the synthesis of glutathione.

Catabolism of L-Threonine

L-threonine can be catabolized to α-ketobutyrate via the action of threonine dehydratase.[6] This enzyme catalyzes the deamination of threonine to produce α-ketobutyrate and ammonia.[7]

Methionine Metabolism and Glutathione Synthesis

In the transsulfuration pathway, methionine is converted to homocysteine, which then combines with serine to form cystathionine. The enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to yield cysteine, ammonia, and α-ketobutyrate.[8][9] The produced cysteine is a rate-limiting precursor for the synthesis of glutathione.[10] Under conditions of oxidative stress, the demand for glutathione increases, leading to an upregulation of the transsulfuration pathway and a subsequent increase in α-ketobutyrate production.[3][10]

Reduction of α-Ketobutyrate to this compound

The final step in the formation of (S)-2-HB is the reduction of α-ketobutyrate. This reaction is catalyzed by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH) and is dependent on the intracellular NADH/NAD+ ratio.[5][6] An elevated NADH/NAD+ ratio, often a hallmark of metabolic stress and increased fatty acid oxidation, drives the conversion of α-ketobutyrate to (S)-2-HB.[6][11]

Data Presentation: Quantitative Levels of this compound

The concentration of (S)-2-HB in biological fluids is a key indicator of metabolic status. The following tables summarize reported concentrations across various conditions and matrices.

| Table 1: this compound Concentrations in Healthy Individuals | ||

| Biological Matrix | Concentration Range | Reference |

| Serum | 1.60 ± 0.57 µg/mL | [12] |

| Urine | 0.10 - 2.68 µg/mL | [3] |

| Table 2: this compound Concentrations in Disease States | |||

| Condition | Biological Matrix | Concentration | Reference |

| Insulin Resistance | Plasma | > 5 µg/mL (indicative) | [4] |

| Insulin Resistance (pre-treatment) | Serum | 4.21 ± 2.01 µg/mL | [13] |

| Insulin Resistance (post-treatment) | Serum | 3.83 ± 1.73 µg/mL | [13] |

| Type 2 Diabetes Mellitus | Urine | 0.14 - 124 µg/mL | [3] |

| Lactic Acidosis and Ketoacidosis | Urine | Up to 2.3 mmol/mmol creatinine | [6] |

Signaling Pathways and Metabolic Relationships

The synthesis of (S)-2-HB is not an isolated event but is integrated into the broader network of cellular metabolism and signaling.

Experimental Protocols

Accurate quantification of (S)-2-HB is crucial for its validation as a biomarker. The following are detailed protocols for its measurement in biological samples.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the quantification of (S)-2-HB in plasma using liquid chromatography-tandem mass spectrometry.[14][15][16]

Materials and Reagents:

-

This compound analytical standard

-

This compound-d3 (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma samples

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and internal standard working solution on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d3 in methanol).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the tube for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 2% B

-

0.5-2.5 min: 2-98% B

-

2.5-3.5 min: 98% B

-

3.5-3.6 min: 98-2% B

-

3.6-5.0 min: 2% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

(S)-2-HB: Precursor ion m/z 103.0 -> Product ion m/z 57.0

-

(S)-2-HB-d3: Precursor ion m/z 106.0 -> Product ion m/z 60.0

-

Quantification of this compound in Urine by GC-MS

This protocol details a gas chromatography-mass spectrometry method for the analysis of (S)-2-HB in urine, which requires a derivatization step to increase the analyte's volatility.[2][5]

Materials and Reagents:

-

Urine sample

-

Internal Standard (e.g., 2-hydroxybutyrate-d3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

Sample Preparation and Derivatization:

-

Thaw and centrifuge the urine sample to remove particulates.

-

To 1 mL of urine, add 50 µL of the internal standard solution.

-

Acidify the sample with 100 µL of 1 M HCl.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 100 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes for derivatization.

-

After cooling, transfer the derivatized sample to a GC-MS vial.

GC-MS Conditions:

-

GC System: Gas chromatograph with a mass selective detector

-

Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 180°C at 20°C/min

-

Ramp to 250°C at 50°C/min, hold for 1 minute

-

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.

Conclusion

This compound is a valuable and sensitive biomarker that reflects the interplay between amino acid metabolism, glutathione synthesis, and the cellular redox state. Its elevated levels are strongly associated with insulin resistance and oxidative stress, making it a promising tool for the early detection and monitoring of metabolic diseases. The robust analytical methods available for its quantification further support its utility in both clinical research and drug development. Further investigation into the precise signaling roles of (S)-2-HB may unveil new therapeutic targets for metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Clinical conditions associated with urinary excretion of 2-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 9. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Ketone-Based Metabolic Therapy: Is Increased NAD+ a Primary Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Endogenous (S)-2-Hydroxybutyric Acid in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxybutyric acid (2-HB), also known as alpha-hydroxybutyrate, is an endogenous small molecule metabolite that has garnered significant attention as an early biomarker for metabolic stress, particularly insulin resistance and the progression to type 2 diabetes (T2D).[1][2] This technical guide provides a comprehensive overview of the endogenous presence of (S)-2-HB in human plasma, detailing its metabolic origins, physiological relevance, and established analytical methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in drug development and metabolic disease research.

Introduction

This compound is a chiral organic acid produced as a byproduct of amino acid catabolism and glutathione synthesis.[1] Under normal physiological conditions, it is present at low concentrations in human plasma. However, in states of metabolic dysregulation, such as insulin resistance, its circulating levels rise, reflecting shifts in cellular redox balance and substrate utilization.[2] This elevation often precedes the onset of hyperglycemia, positioning 2-HB as a predictive biomarker for individuals at risk of developing T2D.[2]

Metabolic Origin and Signaling Pathways

The biosynthesis of (S)-2-HB is intrinsically linked to two primary metabolic pathways: the catabolism of L-threonine and L-methionine, and the transsulfuration pathway involved in glutathione synthesis. The convergence point for these pathways is the formation of α-ketobutyrate.

Under conditions of oxidative stress, there is an increased demand for the antioxidant glutathione. This upregulates the transsulfuration pathway, leading to a higher production of α-ketobutyrate as a byproduct of cysteine synthesis.[1] Similarly, the breakdown of threonine and methionine also yields α-ketobutyrate.

The accumulation of α-ketobutyrate, coupled with an increased NADH/NAD+ ratio often seen in states of insulin resistance due to increased fatty acid oxidation, drives the conversion of α-ketobutyrate to (S)-2-HB by the enzyme lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).[2]

Below is a diagram illustrating the metabolic pathways leading to the production of this compound.

References

(S)-2-Hydroxybutyric Acid and its Link to Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid ((S)-2-HB), also known as alpha-hydroxybutyrate, is a small organic acid that has emerged as a sensitive and early biomarker for metabolic stress, particularly oxidative stress and insulin resistance.[1][2][3] Unlike primary metabolites, 2-HB is a byproduct of specific metabolic pathways that become upregulated during periods of cellular stress.[3] Its synthesis is intrinsically linked to the cellular redox state and the demand for the primary endogenous antioxidant, glutathione (GSH).[4] Elevated levels of 2-HB are observed in conditions such as insulin resistance, type 2 diabetes, and ketoacidosis, reflecting a systemic response to a heightened pro-oxidant state.[1][3][4] This guide provides a detailed examination of the biochemical pathways leading to 2-HB production, its mechanistic link to oxidative stress, quantitative data, detailed experimental protocols, and its applications in research and drug development.

Metabolic Pathways and Link to Oxidative Stress

The production of (S)-2-HB is not from a primary metabolic pathway but is a "spillover" product that reflects increased flux through the transsulfuration pathway and an altered cellular redox state (specifically, an increased NADH/NAD+ ratio).[1][4][5]

Upstream Production of the Precursor α-Ketobutyrate (α-KB)

The direct precursor to 2-HB is α-ketobutyrate (α-KB).[5] Increased production of α-KB is the first critical step leading to elevated 2-HB. This occurs primarily through two mechanisms:

-

Increased Glutathione (GSH) Synthesis: Under conditions of oxidative stress, there is a high demand for the antioxidant glutathione.[5][6] To meet this demand, the synthesis of cysteine, a rate-limiting precursor for GSH, is upregulated.[4] This process, known as the transsulfuration pathway, diverts homocysteine (from methionine catabolism) to produce cystathionine, which is then cleaved by cystathionine γ-lyase to yield cysteine, ammonia, and α-KB as a byproduct.[7] Therefore, high oxidative stress leads to increased GSH synthesis, which in turn elevates α-KB levels.[7][8]

-

Amino Acid Catabolism: α-KB is also an intermediate in the catabolism of the amino acids L-threonine and L-methionine.[2][5][7]

Conversion of α-Ketobutyrate to this compound

The final step in 2-HB synthesis is the reduction of the keto-acid α-KB. This reaction is catalyzed by the enzyme Lactate Dehydrogenase (LDH) and its isoforms, such as α-hydroxybutyrate dehydrogenase (HBDH), which is an LDH isoform found in the heart.[5][9][10]

α-Ketobutyrate + NADH + H+ ⇌ this compound + NAD+

This conversion is heavily dependent on the cellular redox state.[4] Conditions associated with oxidative stress, such as insulin resistance and increased fatty acid oxidation, lead to a high NADH/NAD+ ratio.[1][7] This elevated ratio pushes the equilibrium of the LDH-catalyzed reaction towards the production of (S)-2-HB from the accumulating α-KB.[1][5]

The following diagram illustrates the core metabolic pathway.

Quantitative Data

Levels of (S)-2-HB are significantly altered in metabolic disorders associated with oxidative stress. The following table summarizes representative data from various studies.

| Condition | Analyte | Matrix | Concentration (Healthy Control) | Concentration (Condition) | Fold Change | Reference |

| Insulin Resistance | This compound | Plasma | 1.60 ± 0.57 µg/mL | 4.21 ± 2.01 µg/mL | ~2.6x | [7][11] |

| Type 2 Diabetes | This compound | Plasma | ~30-50 µM | >100 µM | >2-3x | [12] |

| Impaired Glucose Tolerance | This compound | Plasma | Calibration range: 0.5-40.0 µg/mL | Elevated vs. controls | - | [13] |

Note: Values are representative and can vary based on the specific study population and analytical methods used. Concentrations are often reported in µg/mL or µM.

Experimental Protocols

Accurate quantification of (S)-2-HB and assessment of oxidative stress are critical for research. Below are detailed protocols for these key experiments.

Protocol 1: Quantification of (S)-2-HB in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for quantifying 2-HB in complex biological matrices.[14]

1. Materials and Reagents:

-

This compound analytical standard

-

This compound-d3 (stable isotope-labeled internal standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation): [2][14]

-

Thaw plasma samples and internal standard working solution on ice.

-

In a 1.5 mL microcentrifuge tube, add 50-100 µL of plasma.

-

Spike each sample with 10 µL of the IS working solution (e.g., 1-10 µg/mL 2-HB-d3 in methanol).

-

Add 200-400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new tube or autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatograph: A standard HPLC or UPLC system.

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute 2-HB and separate it from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 2-HB and its deuterated internal standard (2-HB-d3).[2]

4. Data Analysis:

-

Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the prepared standards.

-

Quantify 2-HB in unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Assessment of Cellular Oxidative Stress

Measuring markers of oxidative stress provides context for 2-HB levels. Common assays target downstream damage or the antioxidant capacity.[15]

A. Measurement of Lipid Peroxidation (MDA Assay): [15] Malondialdehyde (MDA) is a common byproduct of lipid peroxidation and a widely used marker of oxidative damage.[15]

-

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. MDA reacts with TBA under high temperature and acidic conditions to form a pink-colored complex that can be measured colorimetrically or fluorometrically.

-

Procedure Outline:

-

Homogenize tissue or cell samples in a suitable lysis buffer on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

Add an acidic reagent (e.g., trichloroacetic acid, TCA) to the sample to precipitate proteins and release bound MDA.

-

Add thiobarbituric acid (TBA) solution.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to clarify.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Quantify MDA concentration using a standard curve prepared with an MDA standard.

-

B. Measurement of Antioxidant Capacity (GSH/GSSG Ratio): The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status. A decrease in this ratio signifies increased oxidative stress.

-

Principle: Commercially available kits are often used. These assays typically involve a two-step process. First, total glutathione (GSH + GSSG) is measured. Then, a separate measurement is made after masking GSH with a reagent like 2-vinylpyridine, allowing for the specific measurement of GSSG. GSH is calculated by subtracting GSSG from the total.

-

Procedure Outline:

-

Prepare cell or tissue lysates, ensuring to use a deproteinization step (e.g., with metaphosphoric acid or TCA) to stabilize thiols.

-

For total glutathione, mix the sample with a reaction mixture containing glutathione reductase and DTNB (Ellman's reagent). The rate of color development (measured at 412 nm) is proportional to the total glutathione concentration.

-

For GSSG measurement, first treat the sample with a GSH-masking agent. Then, perform the same enzymatic recycling assay as for total glutathione.

-

Calculate concentrations based on standard curves for both GSH and GSSG.

-

Determine the GSH/GSSG ratio.

-

Applications in Research and Drug Development

The link between (S)-2-HB and oxidative stress makes it a valuable tool in several areas:

-

Early Disease Biomarker: As an early indicator of insulin resistance and metabolic dysregulation, 2-HB can be used to identify at-risk individuals before the onset of overt clinical symptoms.[1][6]

-

Pharmacodynamic (PD) Marker: In the development of drugs targeting metabolic diseases or oxidative stress, 2-HB can serve as a non-invasive PD biomarker to demonstrate target engagement and biological activity. A reduction in elevated 2-HB levels following treatment could indicate a positive therapeutic effect.[7]

-

Monitoring Disease Progression: Tracking 2-HB levels over time can help monitor the progression of metabolic diseases and the effectiveness of interventions, including lifestyle changes and pharmacological treatments.[11]

-

Stratification of Patient Populations: In clinical trials, baseline 2-HB levels could be used to stratify patients based on their underlying level of oxidative stress, potentially identifying subpopulations more likely to respond to a particular therapy.

Conclusion

This compound is a key metabolite that sits at the nexus of amino acid metabolism, antioxidant defense, and cellular redox balance. Its production is a direct consequence of increased flux through the glutathione synthesis pathway, driven by oxidative stress, and the reductive power of an elevated NADH/NAD+ ratio. This tight mechanistic link establishes (S)-2-HB as a reliable and sensitive biomarker of metabolic stress. With robust analytical methods for its quantification and a clear role in pathophysiology, (S)-2-HB represents a significant tool for researchers and drug developers aiming to understand, diagnose, and treat conditions rooted in oxidative stress and metabolic dysregulation.[4]

References

- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a-Hydroxybutyrate - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

The Nexus of Oxidative Stress and Metabolism: A Technical Guide to 2-Hydroxybutyric Acid

An In-depth Exploration of the Discovery, Metabolic Role, and Clinical Significance of a Key Biomarker

Introduction

2-Hydroxybutyric acid (2-HB), a small organic acid, has emerged from relative obscurity to become a significant biomarker in the landscape of metabolic research. Initially identified as a minor metabolic byproduct, its escalating importance is tied to its profound connection with fundamental cellular processes, including amino acid metabolism, glutathione synthesis, and cellular redox status. This technical guide provides a comprehensive overview of the discovery and history of 2-hydroxybutyric acid research, its biochemical underpinnings, its role as a signaling molecule, and its implications in various pathological states, particularly insulin resistance and metabolic syndrome. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecule.

Discovery and History of Research

The recognition of 2-hydroxybutyric acid, also known as alpha-hydroxybutyrate, as a significant metabolic marker is a relatively recent development in the broader history of metabolic research. While the compound itself has been known for much longer, its clinical relevance was not appreciated until advances in metabolomics allowed for the sensitive and specific detection of small molecules in complex biological fluids.

Early studies in the mid-1970s noted that an increased NADH/NAD+ ratio was a key factor in the production of 2-hydroxybutyric acid.[1][2] However, it was the application of modern analytical techniques, such as mass spectrometry-based metabolomics, that propelled 2-HB into the spotlight. A landmark study published in 2010 identified α-hydroxybutyrate as an early biomarker for insulin resistance and glucose intolerance in a non-diabetic population.[3] This pivotal research demonstrated that elevated levels of 2-HB could predict the worsening of glucose tolerance over time, establishing it as a potential prognostic tool for type 2 diabetes.[3]

Subsequent research has solidified the role of 2-HB as a sensitive indicator of metabolic stress.[4][5] It is now understood that its production is intricately linked to oxidative stress and the demand for the major endogenous antioxidant, glutathione (GSH).[3][4][5] Elevated levels of 2-HB are consistently observed in conditions characterized by metabolic dysregulation, including insulin resistance, type 2 diabetes, and even during intense physical exercise.[4][6][7] This body of work has transformed our understanding of 2-HB from a mere metabolic curiosity to a clinically relevant biomarker with diagnostic and prognostic potential.

Biochemical Underpinnings of 2-Hydroxybutyric Acid Production

The synthesis of 2-hydroxybutyric acid is a direct reflection of the cellular redox state and the metabolic flux through specific amino acid catabolic pathways. Its production is not a primary, regulated pathway but rather an overflow mechanism that becomes more active under conditions of metabolic stress.

The Transsulfuration Pathway and Glutathione Synthesis

The primary route for 2-HB production is intimately linked to the transsulfuration pathway, which is responsible for the synthesis of the amino acid cysteine.[4] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[4]

Under conditions of oxidative stress, the demand for GSH increases to neutralize reactive oxygen species (ROS). This heightened demand drives the flux of homocysteine into the transsulfuration pathway to produce more cysteine.[3] A key intermediate in this pathway is cystathionine. The enzymatic cleavage of cystathionine to cysteine also yields α-ketobutyrate (also known as 2-oxobutyrate) as a byproduct.[3][4]

The Role of Cellular Redox State

The accumulation of α-ketobutyrate is a critical juncture in the synthesis of 2-HB. In a cellular environment with a high NADH/NAD+ ratio, a condition often associated with oxidative stress and increased fatty acid oxidation, the enzyme lactate dehydrogenase (LDH) or a specific isoform, α-hydroxybutyrate dehydrogenase, reduces α-ketobutyrate to 2-hydroxybutyric acid.[6][8][9] Therefore, elevated 2-HB levels are indicative of both an increased demand for antioxidant defense and a reductive intracellular environment.[4][8]

The following diagram illustrates the metabolic pathway leading to the production of 2-hydroxybutyric acid:

Clinical Significance and Association with Disease

The primary clinical utility of 2-hydroxybutyric acid lies in its role as an early and sensitive biomarker for insulin resistance.[6][10] Elevated levels of 2-HB are strongly correlated with the progression of insulin resistance, making it a valuable tool for the early detection and monitoring of individuals at risk for developing type 2 diabetes.[7][10]

The physiological rationale for this association is multifaceted. In states of insulin resistance, there is an increase in free fatty acid oxidation in the liver, which elevates the NADH/NAD+ ratio.[10] Concurrently, increased oxidative stress enhances the demand for glutathione synthesis.[3][10] Both of these conditions favor the production of 2-HB.

Beyond insulin resistance, elevated 2-HB has been associated with a range of other conditions characterized by metabolic stress, including:

-

Type 2 Diabetes Mellitus: As a direct consequence of its link to insulin resistance, 2-HB levels are often elevated in individuals with type 2 diabetes.[10][11]

-

Metabolic Syndrome: The cluster of conditions that constitute metabolic syndrome, including obesity, dyslipidemia, and hypertension, are often associated with underlying insulin resistance and oxidative stress, leading to increased 2-HB.[9][12]

-

Cardiovascular Disease: Emerging evidence suggests a potential link between elevated 2-HB and an increased risk of cardiovascular disease, likely mediated through its association with metabolic dysregulation.[6]

-

Lactic Acidosis and Ketoacidosis: In these states of severe metabolic derangement, the production of various organic acids, including 2-HB, is significantly increased.[10][12]

Quantitative Data

The concentration of 2-hydroxybutyric acid in biological fluids can vary depending on the analytical method used, the specific population studied, and the underlying metabolic state. The following tables summarize representative quantitative data from the literature.

Table 1: 2-Hydroxybutyric Acid Concentrations in Urine

| Population | Mean Concentration (µg/mL) | Range (µg/mL) | Reference(s) |

| Healthy Volunteers | Not specified | 0.10 - 2.68 | [11] |

| Diabetic Patients | Not specified | 0.14 - 124 | [11] |

Table 2: 2-Hydroxybutyric Acid Concentrations in Plasma/Serum

| Population/Condition | Concentration | Reference(s) |

| Healthy Individuals | 1.60 ± 0.57 µg/mL | [13] |

| Insulin Resistance | > 5 µg/mL (indicative) | [13] |

| Insulin Resistance (post-treatment) | Reduction from 4.21 ± 2.01 to 3.83 ± 1.73 µg/mL | [13][14] |

Table 3: Association of Plasma/Serum 2-Hydroxybutyric Acid with Impaired Glucose Tolerance (IGT)

| Cohort | Odds Ratio for IGT | 95% Confidence Interval | p-value | Study/Reference |

| RISC | 2.54 | 1.86–3.48 | 5E-9 | [11] |

| DMVhi | 2.75 | 1.81–4.19 | 4E-5 | [11] |

| Botnia | 2.03 | 1.65–2.49 | 3E-11 | [11] |

Experimental Protocols for Quantification

The accurate and precise quantification of 2-hydroxybutyric acid is crucial for its application as a clinical biomarker. The gold-standard methods for its measurement are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable method for 2-HB quantification but typically requires a derivatization step to increase the volatility of the analyte.

Protocol: Quantification of 2-Hydroxybutyric Acid in Human Serum/Plasma by GC-MS [16][17]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of serum or plasma, add 30 µL of an internal standard solution (e.g., 1 mM 2-HB-d3).[17]

-

Acidify the sample by adding 90 µL of 5 M HCl.[16]

-

Add 4 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[17]

-

Centrifuge at 2500 x g for 10 minutes.[16]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[16][17]

-

-

Derivatization (Silylation):

-

To the dried extract, add 80 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[17]

-

Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

-

GC-MS Analysis:

-

GC Column: DB-5 or a similar non-polar capillary column.[17]

-

Injection Volume: 1-2 µL.[17]

-

Inlet Temperature: 250°C.[17]

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.[17]

-

MS Detection: Monitor the characteristic ions for the 2-HB-TMS derivative and the internal standard in selected ion monitoring (SIM) mode.

-

The following diagram provides a general workflow for GC-MS analysis:

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often allows for the direct analysis of 2-HB without the need for derivatization, simplifying sample preparation.[16]

Protocol: Quantification of 2-Hydroxybutyric Acid in Human Plasma by LC-MS/MS [17]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard (e.g., 2-HB-d3).[17]

-

Vortex for 1 minute to precipitate proteins.[17]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[17]

-

Transfer the supernatant to a new tube.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.[17]

-

-

LC-MS/MS Analysis:

-

LC Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[17]

-

Mobile Phase A: 0.1% formic acid in water.[17]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

-

Flow Rate: 0.3-0.5 mL/min.[17]

-

MS/MS Detection: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[17]

-

MRM Transition for 2-HB: e.g., m/z 103 -> 57.[17]

-

The following diagram provides a general workflow for LC-MS/MS analysis:

Conclusion and Future Directions

The journey of 2-hydroxybutyric acid from a relatively unknown metabolite to a clinically relevant biomarker of metabolic stress has been rapid and impactful. Its strong association with insulin resistance and oxidative stress has positioned it as a valuable tool for the early identification of individuals at risk for type 2 diabetes and other metabolic disorders. The robust analytical methods available for its quantification further enhance its clinical utility.

Future research will likely focus on several key areas. A deeper understanding of the signaling roles of 2-HB, beyond its function as a metabolic indicator, is warranted. Recent studies have suggested that 2-HB may have direct biological effects, including a potential role in regulating branched-chain amino acid metabolism.[4] Furthermore, large-scale clinical studies are needed to fully validate the prognostic value of 2-HB for a range of metabolic diseases and to establish standardized reference ranges. The integration of 2-HB measurements with other metabolic markers may provide a more comprehensive picture of an individual's metabolic health, paving the way for more personalized and preventative approaches to managing metabolic disease. As our understanding of the intricate web of metabolic pathways continues to grow, 2-hydroxybutyric acid is poised to remain a key player in the field of metabolic research and its translation to clinical practice.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for 2-Hydroxybutanoic acid (HMDB0341410) [hmdb.ca]

- 3. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? [mdpi.com]

- 7. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indicators of Detox: 2-Hydroxybutyric Acid — Great Plains Laboratory [mosaicdx.com]

- 9. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. benchchem.com [benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-2-Hydroxybutyric Acid: From Chemical Structure to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutyric acid, also known as (S)-2-hydroxybutanoic acid, is a chiral organic compound that has garnered increasing interest in the scientific community.[1] Historically viewed as a simple metabolic byproduct, recent studies have illuminated its role as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological role of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a deeper understanding of its metabolic context.

Chemical Structure and Physicochemical Properties

This compound is a four-carbon carboxylic acid with a hydroxyl group attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group).[2] This chiral center gives rise to two enantiomers: this compound and (R)-2-Hydroxybutyric acid. The (S)-enantiomer is the form predominantly discussed in the context of its biological significance in mammals.

The presence of both a carboxylic acid and a hydroxyl group makes it a water-soluble, polar molecule.[4] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Synonyms | (S)-2-hydroxybutanoic acid, (2S)-2-hydroxybutanoic acid, L-2-Hydroxybutyric acid | [5] |

| CAS Number | 3347-90-8 | [1][4][6] |

| Molecular Formula | C₄H₈O₃ | [1][4][6] |

| Molecular Weight | 104.10 g/mol | [1][5][6] |

| Appearance | Off-white solid or pale liquid | [1][7] |

| Melting Point | 44.2 °C | [5] |

| Boiling Point | 238.3 °C at 760 mmHg | [8] |

| Density | ~1.2 g/cm³ | [9] |

| Water Solubility | Soluble | [4] |

| pKa | 3.83 ± 0.10 (Predicted) | [10] |

Synthesis

A common laboratory synthesis of this compound involves the diazotization of L-2-aminobutyric acid.[7]

Synthetic Protocol: From L-2-Aminobutyric Acid[7]

-

Dissolve (S)-2-aminobutyric acid (20.0 g, 194 mmol) in 228 mL of 1N sulfuric acid.

-

Cool the solution to -5 °C.

-

Slowly add a solution of sodium nitrite (26.8 g, 338 mmol) in 68 mL of water dropwise to the reaction mixture.

-

Continue stirring the mixture for 30 minutes at -5 °C after the addition is complete.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Upon completion of the reaction, cool the mixture to 0 °C.

-

Adjust the pH to 1 by adding sulfuric acid.

-

Stir the mixture for 12 hours at room temperature.

-

Add sodium chloride (120 g) and methyl tert-butyl ether (MTBE, 120 mL) to the reaction mixture and stir for 30 minutes.

-

Perform an extraction with MTBE.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a pale yellow solid.

Biological Role and Signaling Pathways